N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide
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Overview
Description
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a thiadiazole ring, and a phenylbutanamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide typically involves multiple steps, starting with the preparation of key intermediatesThe final step involves the coupling of the thiadiazole intermediate with 4-phenylbutanoyl chloride under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit enzymes involved in the replication of bacterial DNA, thereby exhibiting antimicrobial activity . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-pyridinyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Pyrrolidine-2,5-dione derivatives
Uniqueness
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of both the thiadiazole and pyrrolidinone rings in a single molecule allows for a diverse range of interactions with biological targets, making it a versatile compound for drug discovery and development .
Properties
Molecular Formula |
C23H24N4O2S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C23H24N4O2S/c1-16-8-5-6-12-19(16)27-15-18(14-21(27)29)22-25-26-23(30-22)24-20(28)13-7-11-17-9-3-2-4-10-17/h2-6,8-10,12,18H,7,11,13-15H2,1H3,(H,24,26,28) |
InChI Key |
JXHOPJGGBAWZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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